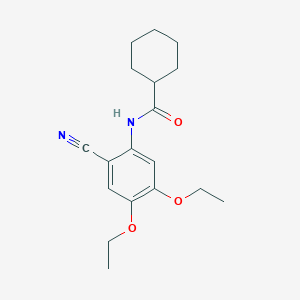

![molecular formula C22H25N3O3 B5549769 (1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bicyclic compounds similar to "(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane" involves multiple steps, including cyclization reactions and the manipulation of functional groups. A common approach is the use of Dieckmann cyclization or similar cyclization reactions to construct the bicyclic framework, followed by the introduction of specific substituents through various organic synthesis techniques (Geiger et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in the diazabicyclo[3.2.2]nonane family, including "(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane", is characterized by NMR spectroscopy. This technique provides insights into the conformation and configuration of the molecules, revealing that these compounds predominantly exist in specific conformations due to their bicyclic structure (Bogdanov et al., 1988).

Chemical Reactions and Properties

Diazabicyclo[3.2.2]nonane derivatives engage in various chemical reactions, reflecting their rich chemical properties. For example, transannular reactions can lead to the formation of different bicyclic systems, showcasing the versatility of these compounds in synthetic chemistry (Leeson et al., 1989). Additionally, the introduction of different substituents can significantly influence the compound's reactivity and interaction with biological targets (Holl et al., 2009).

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

The chemical compound , a derivative of 6,8-diazabicyclo[3.2.2]nonane, has been studied for its synthesis and potential cytotoxic activity. Research by Geiger et al. (2007) explored various stereoisomeric alcohols and methyl ethers derived from glutamate, focusing on their affinity for σ1 receptors and their ability to inhibit cell growth in different human tumor cell lines. They found that certain methyl ethers completely halted the growth of the small cell lung cancer cell line A-427 at a concentration of 20 μM, suggesting a specific target in this line. This research implies potential applications in cancer treatment, especially concerning the compound's cytotoxicity against certain cancer cells (Geiger et al., 2007).

Sigma Receptor Affinity and Cytotoxicity

Further research into 6,8-diazabicyclo[3.2.2]nonane derivatives by Holl et al. (2009) looked at how different arrangements of aromatic residues around the framework influenced sigma receptor affinity and cytotoxicity. They synthesized a series of these derivatives and tested them against six human tumor cell lines. The study identified several compounds with high affinity towards sigma(1) and sigma(2) receptors and notable cytotoxicity against the small cell lung cancer cell line A-427. Such findings are significant in understanding the therapeutic potential of these compounds in cancer treatment (Holl et al., 2009).

Supramolecular Chemistry Applications

Turner and Harding (2005) reviewed the synthesis and properties of chiral molecular clefts related to Tröger's base, a structure reminiscent of the bicyclic frameworks like diazabicyclo[3.2.2]nonane. They discussed the methodologies to produce these derivatives and their applications in supramolecular chemistry, indicating a broader range of potential scientific applications beyond just medicinal chemistry (Turner & Harding, 2005).

Catalysis in Synthesis

Research by Tahmassebi et al. (2011) explored the use of 1,4-Diazabicyclo[2.2.2]octane (DABCO), a compound related to diazabicyclo[3.2.2]nonane, as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives. This highlights a potential application of diazabicyclo[3.2.2]nonane derivatives in catalysis, contributing to more environmentally friendly and efficient chemical synthesis processes (Tahmassebi et al., 2011).

Propriétés

IUPAC Name |

[(1S,5R)-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-15-11-18(4-6-20(15)28-2)22(27)25-13-16-3-5-19(25)14-24(12-16)21(26)17-7-9-23-10-8-17/h4,6-11,16,19H,3,5,12-14H2,1-2H3/t16-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVWDWNDRYGXEU-QFBILLFUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=NC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=NC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,7aR*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549687.png)

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)